![molecular formula C21H21N3O2S2 B2723063 (Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 851717-26-5](/img/structure/B2723063.png)
(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups and rings, including a 3,4-dihydroquinolin-1(2H)-yl group, a thioacetamide group, and a 3-methylbenzothiazol-2(3H)-ylidene group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring system. Without specific literature or experimental data, it’s difficult to propose a detailed synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several ring systems and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thioacetamide group might be susceptible to hydrolysis, while the 3,4-dihydroquinolin-1(2H)-yl group might undergo oxidation or reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems might increase its rigidity and affect its solubility in different solvents .科学的研究の応用
Synthesis and Structural Insights
The compound is related to a class of chemicals that involve complex synthesis methods and have been studied for various structural and activity-based applications. For example, Kobayashi et al. (2007) synthesized (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides, showcasing a method that might be relevant to understanding the synthesis pathway of similar compounds, including the one . Their approach highlights the iodine-mediated cyclization as a key step in the synthesis process (Kobayashi et al., 2007).
Crystal Structure Analysis
The understanding of crystal structures of compounds with similar frameworks can provide insights into their potential applications. Galushchinskiy et al. (2017) discussed the crystal structures of related (oxothiazolidin-2-ylidene)acetamides, which could offer a basis for comparing structural features and potential reactivity or binding characteristics (Galushchinskiy et al., 2017).
Chemical Properties and Reactions
Arab-Salmanabadi et al. (2015) synthesized novel functionalized dihydroimidazo[2,1-a]isoquinolines, providing a context for the chemical reactivity and potential modifications of the core structure of compounds like the one . Their work emphasizes the versatility of such compounds in chemical synthesis (Arab-Salmanabadi et al., 2015).
Synthesis of Analogues and Derivatives
Nguyen et al. (2022) reported on the synthesis of new derivatives bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties, demonstrating the synthetic flexibility of compounds within this chemical framework. This research may inform on the derivatization possibilities for enhancing the compound's properties or developing new functionalities (Nguyen et al., 2022).
Antibacterial Activity
The synthesis and evaluation of novel compounds for antibacterial activity is a significant area of research. Bhoi et al. (2015) synthesized a series of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives, examining their potential as antibacterial agents. While not the exact compound, this research underscores the interest in such structures for antimicrobial applications (Bhoi et al., 2015).
将来の方向性
特性
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S2/c1-23-17-10-4-5-11-18(17)28-21(23)22-19(25)13-27-14-20(26)24-12-6-8-15-7-2-3-9-16(15)24/h2-5,7,9-11H,6,8,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQVSPPBXLHYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 4-({[1-(4-chlorophenyl)-2-oxo-3-pyrrolidinylidene]methyl}amino)benzenecarboxylate](/img/structure/B2722982.png)
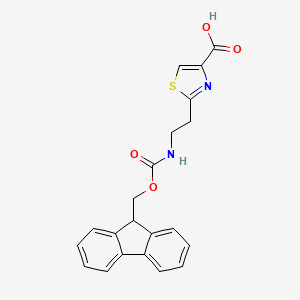
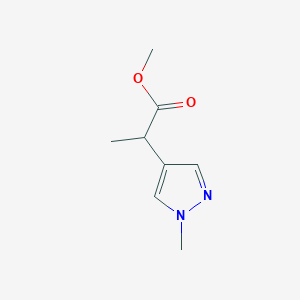
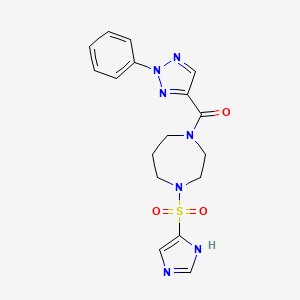

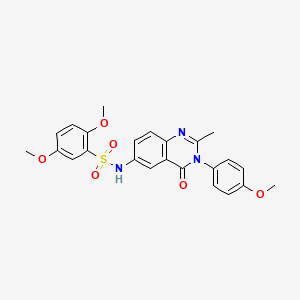
![4,6-Dimethyl-2-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2722995.png)
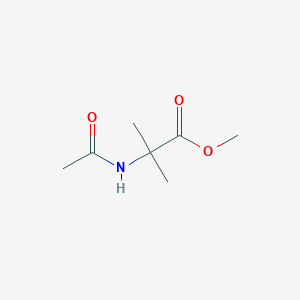
![2-{[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2722997.png)
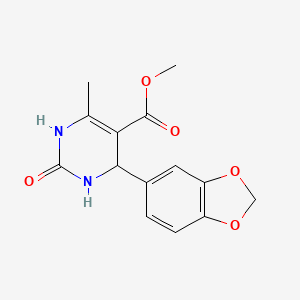
![(E)-N-[(4-fluorophenyl)methyl]-2-[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]ethenesulfonamide](/img/structure/B2722999.png)
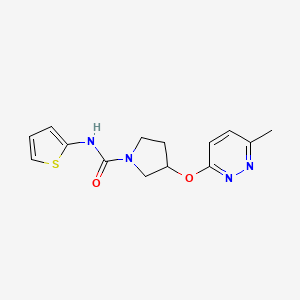

![5-ethyl-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2723003.png)
